molecular formula C17H16Cl2N4O5S B15343964 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide CAS No. 32868-87-4

5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide

Cat. No.: B15343964
CAS No.: 32868-87-4
M. Wt: 459.3 g/mol
InChI Key: MDIRVRHWPFMNET-UHFFFAOYSA-N
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Description

5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, a sulfanyl linkage, and dinitrobenzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the sulfanyl linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is unique due to its combination of bis(2-chloroethyl)amino groups, sulfanyl linkage, and dinitrobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

32868-87-4

Molecular Formula

C17H16Cl2N4O5S

Molecular Weight

459.3 g/mol

IUPAC Name

5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide

InChI

InChI=1S/C17H16Cl2N4O5S/c18-5-7-21(8-6-19)11-1-3-12(4-2-11)29-16-9-13(17(20)24)14(22(25)26)10-15(16)23(27)28/h1-4,9-10H,5-8H2,(H2,20,24)

InChI Key

MDIRVRHWPFMNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)SC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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